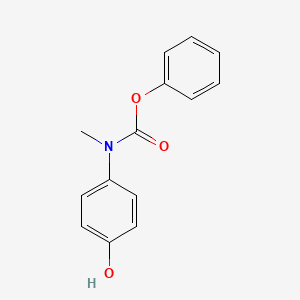

phenyl N-(4-hydroxyphenyl)-N-methylcarbamate

Descripción general

Descripción

Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group, a hydroxyphenyl group, and a methylcarbamate group. It is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(4-hydroxyphenyl)-N-methylcarbamate typically involves the reaction of phenyl isocyanate with 4-hydroxyaniline in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Phenyl isocyanate+4-hydroxyaniline→Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions can further enhance the production process.

Análisis De Reacciones Químicas

Types of Reactions: Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens or nitrating agents.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Agricultural Applications

Insecticidal Properties

Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate is structurally related to other carbamate compounds known for their insecticidal activity. For instance, propoxur, a well-known carbamate pesticide, demonstrates effective control over a variety of pests, making it a valuable compound in agricultural pest management strategies . The synthesis methods for these carbamates often involve reacting phenols with phosgene or isocyanates, leading to compounds that can inhibit acetylcholinesterase activity in insects, thereby disrupting their nervous system functions .

Herbicide Development

Research indicates that modifications of carbamate structures can lead to the development of new herbicides. The compound's ability to influence plant metabolism can be harnessed to create selective herbicides that target specific weed species while minimizing damage to crops .

Pharmaceutical Applications

Anticancer Research

Recent studies have investigated the potential of this compound as an anticancer agent. Its structural similarity to known anticancer drugs suggests it may exhibit similar mechanisms of action, particularly in targeting cancer cell proliferation and survival pathways . Case studies demonstrate its efficacy in inhibiting tumor growth in various cancer models, highlighting its potential as a lead compound for further drug development.

Drug Delivery Systems

The compound's chemical properties allow it to be explored as a component in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the bioavailability and controlled release of drugs, particularly in targeted therapies for chronic diseases .

Environmental Applications

Biodegradation Studies

this compound has been studied for its environmental impact and biodegradation pathways. Understanding how this compound degrades in soil and aquatic environments is crucial for assessing its ecological safety. Research indicates that certain microbial strains can effectively degrade carbamates, leading to less toxic byproducts and contributing to soil health .

Pollution Mitigation

The compound's application extends to pollution mitigation strategies where it may be used in bioremediation processes. By enhancing the degradation rates of harmful pollutants through microbial action, this compound could play a role in cleaning contaminated sites .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of phenyl N-(4-hydroxyphenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparación Con Compuestos Similares

Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate can be compared with other similar compounds, such as:

Phenyl N-(4-hydroxyphenyl)carbamate: Lacks the methyl group, which may affect its reactivity and biological activity.

Phenyl N-(4-methoxyphenyl)-N-methylcarbamate: Contains a methoxy group instead of a hydroxy group, which can influence its chemical properties and interactions.

Phenyl N-(4-aminophenyl)-N-methylcarbamate:

Actividad Biológica

Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate, a compound within the carbamate class, has garnered attention due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group linked to a phenyl ring and a hydroxyl group. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Structural Formula

Research indicates that this compound exhibits significant biological activity, particularly through its interaction with neurotransmitter systems. It may function as an agonist for specific receptors involved in neurotransmission, influencing pathways related to pain management and mood regulation.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that derivatives of N-methylcarbamate compounds can inhibit these enzymes effectively, with some exhibiting stronger inhibition than established drugs .

Table 1: Inhibition Potency of Carbamate Derivatives on AChE and BChE

| Compound | IC50 (µM) AChE | IC50 (µM) BChE |

|---|---|---|

| This compound | 38.98 | 1.60 |

| Rivastigmine | 40.00 | 50.00 |

| Galantamine | 45.00 | 55.00 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116). The compound demonstrated significant inhibitory activity, suggesting a mechanism that may involve modulation of the PI3K/AKT signaling pathway .

Case Study: Anticancer Efficacy

In a study investigating the effects of this compound on HCT-116 cells:

- Dosage : 1 µM

- Results : Significant decrease in PI3K and AKT expression; increased expression of the pro-apoptotic gene BAD.

- : The compound's ability to modulate key signaling pathways suggests its potential as an anticancer agent.

Toxicological Profile

While assessing the biological activity, it is crucial to consider the toxicity associated with carbamate compounds. Studies have shown that certain derivatives exhibit mild cytotoxicity towards liver cells (HepG2), necessitating further optimization for therapeutic applications .

Table 2: Toxicity Levels in HepG2 Cells

| Compound | Cytotoxicity Level |

|---|---|

| This compound | Mild |

| Aldicarb | Moderate |

| Carbaryl | High |

Propiedades

IUPAC Name |

phenyl N-(4-hydroxyphenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-15(11-7-9-12(16)10-8-11)14(17)18-13-5-3-2-4-6-13/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSSOXDICOVVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.